![molecular formula C10H14N2OSi B2914175 2-Pyridineacetonitrile, alpha-[(trimethylsilyl)oxy]- CAS No. 71189-77-0](/img/structure/B2914175.png)

2-Pyridineacetonitrile, alpha-[(trimethylsilyl)oxy]-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Pyridineacetonitrile, alpha-[(trimethylsilyl)oxy]- is a chemical compound with the molecular formula C10H14N2OSi . It is used as a pharmaceutical intermediate .

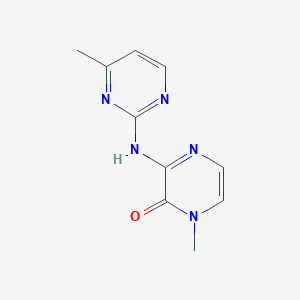

Molecular Structure Analysis

The molecular structure of 2-Pyridineacetonitrile, alpha-[(trimethylsilyl)oxy]- consists of a pyridine ring attached to an acetonitrile group, with a trimethylsilyl group attached to the oxygen atom . The trimethylsilyl group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule .Chemical Reactions Analysis

The trimethylsilyl group in 2-Pyridineacetonitrile, alpha-[(trimethylsilyl)oxy]- can be used to derivatize non-volatile compounds such as certain alcohols, phenols, or carboxylic acids by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds . This way, trimethylsiloxy groups are formed on the molecule .Aplicaciones Científicas De Investigación

Mass Spectrometry Applications

A study by Tulloch (1985) highlights the use of pyrrolidides, which includes derivatives of 2-Pyridineacetonitrile, alpha-[(trimethylsilyl)oxy]-, in mass spectrometry. The research focused on the mass spectra of pyrrolidides of oxy and hydroxy octadecanoic acids and their trimethylsilyl (TMS) ethers, demonstrating variations in amide- and substituent-directed fragmentation based on the substituent's position on the carbon chain. The study provides valuable insights into the use of these compounds in mass spectrometric analysis (Tulloch, 1985).

Surface Reactivity Studies

Lorenzelli et al. (1980) investigated the surface reactivity of hematite (α-Fe2O3) with adsorbed electron-donor organic molecules, including acetonitrile, a related compound to 2-Pyridineacetonitrile. This study provides insights into the chemical interactions and transformations of organic molecules on metal oxide surfaces, which can be relevant for understanding the reactivity of similar nitrile compounds (Lorenzelli, Busca, & Sheppard, 1980).

Molecular Structure Analysis

Jansone et al. (2007) described the molecular and crystal structure of compounds closely related to 2-Pyridineacetonitrile. This research provides insights into the molecular structures and conformations of similar nitrile compounds, contributing to a deeper understanding of their chemical behavior and potential applications in various fields (Jansone et al., 2007).

Reactivity in Organic Synthesis

Kim, Lantrip, and Fuchs (2001) explored the reactivity of anti- and syn-oximino carbonates and carbamates of 2-pyridylacetic acid esters, related to 2-Pyridineacetonitrile. Their findings contribute to the understanding of the reactivity of such compounds in organic synthesis, which can be crucial in developing new synthetic methods and applications (Kim, Lantrip, & Fuchs, 2001).

Mecanismo De Acción

Target of Action

2-Pyridineacetonitrile, alpha-[(trimethylsilyl)oxy]-, also known as 2-(Pyridin-2-yl)-2-[(trimethylsilyl)oxy]acetonitrile, is primarily used as a pharmaceutical intermediate

Mode of Action

As an intermediate in pharmaceutical synthesis, its mode of action would largely depend on the specific drug it is used to produce .

Biochemical Pathways

As a pharmaceutical intermediate, it is involved in the synthesis of various drugs, each of which may affect different biochemical pathways .

Pharmacokinetics

As a pharmaceutical intermediate, its pharmacokinetic properties would largely depend on the specific drug it is used to produce .

Result of Action

As a pharmaceutical intermediate, its effects would largely depend on the specific drug it is used to produce .

Action Environment

As a pharmaceutical intermediate, these factors would largely depend on the specific drug it is used to produce .

Propiedades

IUPAC Name |

2-pyridin-2-yl-2-trimethylsilyloxyacetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2OSi/c1-14(2,3)13-10(8-11)9-6-4-5-7-12-9/h4-7,10H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCGQMBNGDWDQFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OC(C#N)C1=CC=CC=N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2OSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2914092.png)

![3-[(3-bromophenyl)methyl]-7-(pyrrolidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2914093.png)

![8-[4-(4-Methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2914095.png)

![3-cyclohexyl-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)propanamide](/img/structure/B2914098.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxamide](/img/structure/B2914101.png)

![N-(benzo[d][1,3]dioxol-5-yl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2914103.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2914104.png)

![6-[(3-Chlorophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2914105.png)

![4-methoxy-N-(6-nitrobenzo[d]thiazol-2-yl)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2914112.png)

![1-Acetyl-4-benzyl-3-{[4-(dimethylamino)phenyl]methylene}tetrahydro-2,5-pyrazinedione](/img/structure/B2914113.png)